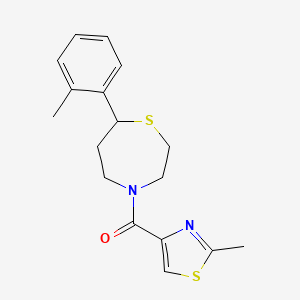
N-(4-butylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. This molecule, also known as BPN, belongs to the family of dihydropyridine derivatives, which are known for their pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. This compound has been shown to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can have a beneficial effect on a variety of diseases. This compound has also been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have a potential role in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-butylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system for the treatment of neurological disorders. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to work with in the lab. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(4-butylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. One potential direction is the development of this compound as a drug delivery system for the treatment of neurological disorders. Another potential direction is the study of this compound as a potential treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-butylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a multistep process that involves the reaction of 4-butylphenylamine with 3-nitrobenzaldehyde to form an imine intermediate. The imine is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with ethyl acetoacetate to form the dihydropyridine ring. The final step involves the reaction of the dihydropyridine with 3-nitrobenzyl chloride to form the desired product, this compound.
Scientific Research Applications
N-(4-butylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
N-(4-butylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-2-3-6-17-10-12-19(13-11-17)24-22(27)21-9-5-14-25(23(21)28)16-18-7-4-8-20(15-18)26(29)30/h4-5,7-15H,2-3,6,16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGGWDPNUGPIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2787085.png)


![3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)


![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2787096.png)



![[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2787102.png)
![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2787105.png)
![1-Fluorobicyclo[3.3.1]nonan-3-one](/img/structure/B2787106.png)
